molecular formula C18H19N3O3S B2562069 N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide CAS No. 1210659-94-1

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2562069
CAS No.: 1210659-94-1
M. Wt: 357.43
InChI Key: RUAKVROPZHGDNA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • A study explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in toluene to obtain the corresponding thioamide. This compound underwent electrophilic substitution reactions including nitration, bromination, formylation, and acylation, showcasing the chemical versatility of furan-2-yl benzo[d]thiazole derivatives (Aleksandrov & El’chaninov, 2017).

Biological Activities

  • Another study reported the design, synthesis, and cytotoxic evaluation of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. The compounds displayed moderate to excellent potency against cancer cell lines with minimal effects on normal cells, highlighting the therapeutic potential of these derivatives (Zhang et al., 2017).
  • New N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides were synthesized and showed promising anticancer activities in initial screenings, suggesting their potential as new anticancer agents (Horishny et al., 2020).

Antimicrobial and Antitumor Properties

  • A study on the synthesis, spectroscopic, and biological study of 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, reported antibacterial and antifungal activities, indicating the broad-spectrum biological potential of these compounds (Patel et al., 2015).

Biochemical Analysis

Biochemical Properties

Compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

Some related compounds have shown potent cytotoxic activities against certain cell lines . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

It is known that thiazole derivatives can undergo electrophilic substitution and nucleophilic substitution, which could potentially influence their interactions with biomolecules .

Dosage Effects in Animal Models

The effects of different dosages of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide in animal models have not been reported yet. Studies on related compounds suggest that they may exhibit different effects at different dosages .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound could potentially influence metabolic flux or metabolite levels.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-17(18-20-13-4-1-2-6-16(13)25-18)19-12-14(15-5-3-9-24-15)21-7-10-23-11-8-21/h1-6,9,14H,7-8,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAKVROPZHGDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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